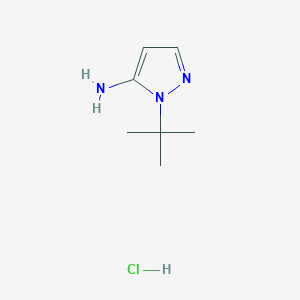

1-tert-butyl-1H-pyrazol-5-amine hydrochloride

Description

1-tert-Butyl-1H-pyrazol-5-amine hydrochloride (CAS: 2031259-20-6) is a pyrazole derivative with the molecular formula C₇H₁₄ClN₃ and a molar mass of 175.66 g/mol . It features a tert-butyl group at the 1-position of the pyrazole ring and an amine group at the 5-position, protonated as a hydrochloride salt. This structural configuration enhances steric bulk and influences solubility, making it valuable in medicinal chemistry and catalysis.

Synthesis: The compound is synthesized via a two-step process. First, tert-butylhydrazine hydrochloride reacts with 2-chloroacrylonitrile in ethanol under basic conditions (sodium acetate) at 80°C for 12 hours. Subsequent palladium-catalyzed cross-coupling reactions (e.g., with 2,6-dichloropyrazine) employ ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene and tris(dibenzylideneacetone)dipalladium(0) in 1,4-dioxane at 100°C .

Properties

IUPAC Name |

2-tert-butylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(2,3)10-6(8)4-5-9-10;/h4-5H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIRDBKNHIGKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031259-20-6 | |

| Record name | 1-tert-butyl-1H-pyrazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine Condensation with β-Ketonitriles

One of the most established routes involves the condensation of hydrazines with β-ketonitriles or related intermediates. Specifically, the synthesis proceeds via:

- Step 1: Preparation of a suitable β-ketonitrile precursor, often derived from the reaction of cyano compounds with carbonyl derivatives.

- Step 2: Nucleophilic attack by hydrazine hydrate on the nitrile or keto group, leading to cyclization and formation of the pyrazole ring.

- Step 3: Introduction of the tert-butyl group at the N-1 position through alkylation with tert-butyl halides or related reagents under basic conditions.

Hydrazine + β-ketonitrile → Pyrazole core

Pyrazole core + tert-butyl halide → 1-tert-butyl-pyrazole derivative

- Use of excess hydrazine to drive the formation.

- Control of temperature (typically 80–100°C) to promote cyclization.

- Recrystallization or chromatography for purification.

Hydrazine Hydrochloride with Enaminonitriles

Recent advances describe the use of enaminonitriles as starting materials, which react with hydrazines to form pyrazoles efficiently, avoiding troublesome β-ketonitrile derivatives. This method is highlighted for its versatility and high yield.

Solid-Phase and Multicomponent Approaches

Solid-Phase Synthesis

A notable method involves immobilizing precursors on solid supports, such as Wang resin, facilitating high-throughput synthesis of substituted pyrazoles. This approach allows for rapid screening of derivatives and is adaptable for combinatorial library generation.

Three-Component Reactions

Three-component reactions, involving hydrazines, aldehydes, and nitriles, have been developed for rapid access to pyrazol-5-amine derivatives. These reactions typically proceed under mild conditions with high regioselectivity.

Specific Synthesis of 1-tert-butyl-1H-pyrazol-5-amine Hydrochloride

Based on the literature, particularly the synthesis of related pyrazoles, the following optimized pathway is often employed:

Stepwise Procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Hydrazine hydrate + β-ketonitrile derivative | Formation of pyrazole core via cyclization |

| 2 | Alkylation with tert-butyl halide (e.g., tert-butyl bromide) | N-alkylation at the nitrogen atom to introduce the tert-butyl group |

| 3 | Acidification with HCl | Conversion to hydrochloride salt for stability and solubility |

Reaction Highlights:

- Temperature Control: Elevated temperatures (~80–100°C) facilitate cyclization and alkylation.

- Solvent Choice: Dimethylformamide (DMF) or ethanol are commonly used for their solvating properties.

- Purification: Recrystallization from suitable solvents or chromatography ensures high purity.

Research Findings and Data Tables

Table 1: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine + β-ketonitrile | β-ketonitrile derivatives | Hydrazine hydrate | 80–100°C, reflux | High yield, versatile | Multiple steps, purification needed |

| Hydrazine + enaminonitrile | Enaminonitriles | Hydrazine hydrate | Mild heating | Avoids troublesome intermediates | Limited substrate scope |

| Solid-phase synthesis | Resin-bound intermediates | Hydrazines, aldehydes | Room temperature to 80°C | High throughput | Equipment-intensive |

Table 2: Optimization Parameters

Notes on Synthesis Optimization and Scale-Up

- Yield Improvement: Use of phase-transfer catalysts or microwave-assisted synthesis can enhance yields.

- Purity: Recrystallization from ethanol or acetonitrile ensures high purity suitable for pharmaceutical applications.

- Scalability: Continuous flow techniques and optimized catalyst systems facilitate gram-scale synthesis with consistent quality.

Summary of Key Research Findings

- The synthesis of This compound is most efficiently achieved via hydrazine condensation with suitable nitrile precursors, followed by N-alkylation with tert-butyl halides.

- Recent advances favor enaminonitrile routes for better selectivity and fewer purification steps.

- Solid-phase and multicomponent reactions offer high-throughput options for derivative libraries.

- Optimization of reaction conditions, especially temperature and solvent choice, is critical for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles, such as halogens or alkyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or alkyl halides under acidic or basic conditions

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of halogenated or alkylated pyrazole derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 1-tert-butyl-1H-pyrazol-5-amine hydrochloride serves as a versatile building block in the synthesis of heterocyclic compounds. Its structure allows for the formation of various derivatives through substitution reactions, making it invaluable in organic synthesis.

Reactivity and Transformation

- The compound undergoes several chemical transformations, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pyrazole derivatives or reduced to produce different amine derivatives. These reactions are facilitated by reagents such as hydrogen peroxide and sodium hydroxide .

Biological Applications

Medicinal Chemistry

- In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is involved in the development of pharmaceutical compounds aimed at treating various diseases. Its interactions with proteins such as proto-oncogene tyrosine-protein kinase src suggest a role in modulating cellular processes related to growth and differentiation .

Biochemical Pathways

- The compound influences significant biochemical pathways by interacting with enzymes and proteins within metabolic pathways. This interaction can alter enzyme activity, impacting processes such as protein folding and stability, which are crucial for cellular function.

Industrial Applications

Agrochemicals

- This compound finds applications in the agricultural sector as a precursor for synthesizing agrochemicals. Its ability to form derivatives that exhibit biological activity makes it suitable for developing pesticides and herbicides.

Material Science

- The compound's unique properties have led to its use in materials science, particularly in creating novel materials with specific functionalities. Research into its structural features has shown potential for applications in drug delivery systems and other advanced materials .

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives share a core heterocyclic structure but differ in substituents, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Steric and Electronic Effects :

- The tert-butyl group in 1-tert-butyl-1H-pyrazol-5-amine HCl provides steric shielding, which stabilizes intermediates in catalytic reactions . In contrast, the naphthyl group in 25o introduces extended conjugation, altering electronic properties .

- Methyl or ethyl substituents (e.g., 141459-53-2 , 1238864-53-3 ) reduce steric hindrance, favoring nucleophilic reactions .

Solubility and Stability: Hydrochloride salts (e.g., 2031259-20-6, 1238864-53-3) exhibit higher water solubility than non-ionic analogs. Stability studies using RP-HPLC methods confirm these compounds remain intact under standard analytical conditions .

Synthetic Applications: 1-tert-Butyl-1H-pyrazol-5-amine HCl is pivotal in synthesizing N-heterocyclic pharmaceuticals due to its reactivity in Buchwald-Hartwig couplings . tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate HCl (1909309-39-2) demonstrates versatility in peptide mimetics, leveraging its ester functionality .

Research Findings and Industrial Relevance

- Purity and Availability : Combi-Blocks supplies 1-tert-butyl-1H-pyrazol-5-amine at 97% purity (CAS: 442850-71-7), highlighting its commercial viability .

- Analytical Methods : RP-HPLC protocols validated for related hydrochlorides (e.g., amitriptyline HCl) suggest adaptability for quantifying 2031259-20-6 in formulations .

Biological Activity

1-tert-butyl-1H-pyrazol-5-amine hydrochloride is a compound within the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₇H₁₂N₃·HCl

- Molecular Weight : Approximately 174.65 g/mol

- Solubility : Highly soluble in water due to its hydrochloride form, facilitating its use in biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound acts as an enzyme inhibitor by binding to the active site, thereby preventing substrate binding and catalytic activity. Additionally, it may modulate receptor activity, influencing cellular signaling pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, inhibiting their function. |

| Receptor Modulation | Alters receptor activity, affecting downstream signaling. |

| Interaction with Pathways | Influences various biochemical pathways based on target specificity. |

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms .

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation markers in various models, indicating a role in managing inflammatory diseases.

- Enzyme Inhibition : It has demonstrated efficacy as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines (e.g., MDA-MB-231). The results indicated a significant reduction in cell viability and increased apoptosis rates at specific concentrations over a 72-hour period .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound using a murine model of acute inflammation. The findings revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Preliminary data suggest that this compound has favorable absorption characteristics and moderate plasma protein binding.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Caco-2 Papp A-B | 95.7–84.2 × 10⁻⁶ cm/s |

| Plasma Stability (t₁/₂) | >360 min |

| CYP Enzyme Inhibition | CYP3A4/2D6/2C9/2C19/1A2 IC50 >30 μM |

Q & A

Q. Q: What are the common synthetic routes for preparing 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, and how can regioselectivity challenges be addressed?

A: The compound is typically synthesized via multi-step condensation reactions. A reported approach involves:

- Step 1: Reacting tert-butyl hydrazine with β-keto esters or nitriles to form the pyrazole core.

- Step 2: Functionalizing the amine group under acidic conditions to yield the hydrochloride salt.

Regioselectivity in pyrazole formation is influenced by steric effects of the tert-butyl group and reaction temperature. For example, lower temperatures (0–5°C) favor the 5-amine isomer due to kinetic control . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Safety and Handling Protocols

Q. Q: What are the critical safety considerations when handling this compound in the lab?

A: Based on SDS data for analogous pyrazole derivatives:

- Hazards: Skin/eye irritation (Category 2), potential respiratory sensitization .

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods during weighing or reactions.

- Storage: Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light or humidity .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Structural Characterization Techniques

Q. Q: Which analytical methods are most reliable for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy: ¹H/¹³C NMR to verify tert-butyl (δ ~1.3 ppm for 9H singlet) and pyrazole ring protons (δ 6.2–7.5 ppm) .

- X-ray Crystallography: SHELXL/SHELXS programs refine crystal structures, resolving ambiguities in regiochemistry .

- HPLC-MS: Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) assess purity (>95%) and detect trace impurities .

Advanced Synthetic Optimization

Q. Q: How can reaction yields be improved for large-scale synthesis?

A: Key strategies include:

- Catalysis: Use Pd/C or CuI to accelerate coupling steps (e.g., Buchwald-Hartwig amination).

- Solvent Optimization: Replace THF with DMF or DMAc to enhance solubility of intermediates.

- Process Monitoring: In-line FTIR or Raman spectroscopy tracks reaction progress, minimizing byproducts .

Reported yields range from 45–70%, depending on tert-butyl steric hindrance during cyclization .

Stability and Degradation Pathways

Q. Q: What are the stability profiles of this compound under varying storage conditions?

A:

- Thermal Stability: Decomposes above 150°C, releasing HCl and forming tert-butylpyrazole derivatives.

- Photodegradation: UV exposure induces N–N bond cleavage; amber glass containers are recommended.

- Hydrolytic Sensitivity: The hydrochloride salt is hygroscopic; Karl Fischer titration monitors moisture content during storage .

Analytical Challenges in Impurity Profiling

Q. Q: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

A: Common issues and solutions:

- Regioisomer Contamination: Compare experimental ¹H NMR with computed spectra (DFT/B3LYP/6-31G*) to distinguish 3-amine vs. 5-amine isomers.

- Residual Solvents: Headspace GC-MS identifies traces of DMF or ethyl acetate from synthesis.

- Method Validation: Follow ICH Q2(R1) guidelines for HPLC method precision (RSD <2%) .

Applications in Medicinal Chemistry

Q. Q: What role does this compound play in drug discovery pipelines?

A: It serves as:

- Kinase Inhibitor Scaffold: The tert-butyl group enhances hydrophobic binding to ATP pockets (e.g., EGFR inhibitors).

- Prodrug Intermediate: Amine functionality allows conjugation with carboxylic acid-containing drugs for improved bioavailability.

- In Vivo Studies: Radiolabeled analogs (e.g., ¹⁴C-tagged) track metabolic pathways in rodent models .

Addressing Contradictions in Literature Data

Q. Q: How should researchers interpret conflicting reports on reaction conditions or biological activity?

A:

- Reproducibility Checks: Replicate key experiments (e.g., IC₅₀ assays) under standardized conditions (pH 7.4, 37°C).

- Meta-Analysis: Use software like RevMan or PRISMA to compare datasets, identifying outliers due to solvent polarity or counterion effects.

- Collaborative Studies: Cross-validate results with independent labs using identical batches of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.